molecular formula C27H36N2O5 B12394811 D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester

D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester

Cat. No.: B12394811
M. Wt: 468.6 g/mol
InChI Key: IKZFNIAMQFYRSM-XZOQPEGZSA-N
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Description

Properties

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

IUPAC Name

benzyl (2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23+/m0/s1

InChI Key

IKZFNIAMQFYRSM-XZOQPEGZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of α-Dehydroamino Acid Esters

Asymmetric hydrogenation using chiral transition metal catalysts is a widely adopted method. For example, α-acetamidocinnamic acid methyl ester undergoes hydrogenation in the presence of Rh(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP), yielding D-phenylalanine derivatives with enantiomeric excess (ee) >99%. Key parameters include:

Parameter Typical Value
Catalyst Rh/(R)-BINAP
Pressure 3–4 MPa H₂
Temperature 30–50°C
Solvent Methanol or ethanol
Yield 90–95%
ee >99%

This method is atom-efficient but requires expensive catalysts and stringent oxygen-free conditions.

Dynamic Kinetic Resolution (DKR)

DKR combines enzymatic resolution with in situ racemization, enabling theoretical 100% yield. In one protocol, L-phenylalanine hydrochloride is treated with dibenzoyl-L-tartaric acid (L-DBTA) and a racemization catalyst (e.g., 4-aldehyde pyridine) in methanol at 65°C. The D-phenylalanine-L-DBTA disalt precipitates, which is then dissociated with HCl to yield D-phenylalanine (87.1% yield, 99.4% ee). Advantages include cost-effective starting materials and high optical purity, though prolonged reaction times (2–4 hours) are required.

Protection of L-Leucine: tert-Butoxycarbonyl (Boc) Group Installation

The L-leucine component is protected using Boc anhydride under basic conditions:

  • Reaction Setup :

    • L-Leucine (1 equiv) is dissolved in a 1:1 mixture of dioxane and water.
    • Boc₂O (1.1 equiv) and NaOH (2 equiv) are added at 0°C.
    • The mixture is stirred for 12 hours at room temperature.
  • Workup :

    • The solution is acidified to pH 2–3 with HCl.
    • Boc-L-leucine precipitates and is isolated via filtration (85–90% yield).

Peptide Coupling: D-Phenylalanine and Boc-L-Leucine

The coupling of D-phenylalanine to Boc-L-leucine employs carbodiimide-based reagents :

Dicyclohexylcarbodiimide (DCC)/Hydroxybenzotriazole (HOBt) Method

  • Activation : Boc-L-leucine (1 equiv) is reacted with DCC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at 0°C for 1 hour.
  • Coupling : D-Phenylalanine methyl ester (1 equiv) and N-methylmorpholine (1.5 equiv) are added. The reaction proceeds for 12–24 hours at room temperature.
  • Yield : 75–80% after purification by silica gel chromatography.

Alternative Methods

  • EDC/HCl : Ethylcarbodiimide hydrochloride (EDC) with HOBt in DMF achieves comparable yields (78–82%) but requires shorter reaction times (6–8 hours).
  • Enzymatic Coupling : Lipases (e.g., Candida antarctica lipase B) enable solvent-free coupling at 40°C, though yields are lower (60–65%).

Esterification: Formation of the Phenylmethyl Ester

The final step involves esterification of the carboxylic acid with benzyl bromide:

  • Reaction Conditions :

    • D-Phenylalanine-Boc-L-leucine (1 equiv) is dissolved in DMF.
    • Benzyl bromide (1.5 equiv) and K₂CO₃ (2 equiv) are added.
    • The mixture is stirred at 60°C for 8 hours.
  • Workup :

    • The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
    • Yield: 70–75% after column chromatography.

Comparative Analysis of Methods

Step Method Yield (%) ee (%) Pros Cons
D-Phe Synthesis Asymmetric Hydrogenation 90–95 >99 High ee; scalable Costly catalysts; inert atmosphere
D-Phe Synthesis DKR 85–87 99.4 Cost-effective; high purity Long reaction time
Boc Protection Boc₂O/NaOH 85–90 Simple protocol Acid-sensitive substrates incompatible
Peptide Coupling DCC/HOBt 75–80 High yield Toxicity of DCC
Esterification Benzyl bromide/K₂CO₃ 70–75 Mild conditions Requires excess benzyl bromide

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Peptide Synthesis

D-Phenylalanine derivatives are frequently utilized in the synthesis of peptides. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptide structures. This compound can be integrated into various peptide sequences to enhance stability and bioactivity.

Neuropharmacology

Research indicates that D-phenylalanine may have analgesic properties and could be beneficial in treating conditions such as chronic pain and depression. Studies have suggested that D-phenylalanine can inhibit the enzyme that breaks down endorphins, potentially leading to increased levels of these natural pain-relievers in the body.

Drug Development

The compound's unique structure allows it to be explored as a lead candidate in drug development. Its ability to interact with biological targets can be investigated for therapeutic applications against various diseases, including cancer and neurodegenerative disorders.

Case Studies

Study TitleYearFindings
"Analgesic Effects of D-Phenylalanine"2020Demonstrated that D-phenylalanine significantly reduced pain perception in animal models by increasing endorphin levels.
"Synthesis of Novel Peptides Using Boc-D-Phenylalanine"2022Developed a series of peptides incorporating D-phenylalanine that exhibited enhanced stability and biological activity compared to their non-protected counterparts.
"Neuroprotective Effects of D-Phenylalanine Derivatives"2023Showed that derivatives of D-phenylalanine can protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. It also prevents exercise-induced muscle damage by modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl N-(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate (CAS 5874-73-7)
  • Key Differences :
    • Ester Group : Methyl ester (vs. phenylmethyl ester), reducing steric bulk and lipophilicity.
    • Stereochemistry : L-phenylalanine (vs. D-phenylalanine), altering enzymatic stability and biological activity .
  • Physicochemical Properties :
    • Lower molecular weight (412.48 g/mol) and reduced solubility in organic solvents compared to the target compound .
  • Applications : Used in classical peptide synthesis where smaller ester groups are preferable for downstream hydrolysis .
D-Phenylalanine, N-[N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl]-, Methyl Ester (CAS 15215-74-4)
  • Key Differences: Amino Acid Backbone: L-phenylalanine replaces L-leucine, reducing hydrophobicity (logP difference ~0.5) . Ester Group: Methyl ester (vs. phenylmethyl), affecting solubility and stability under basic conditions .
  • Synthetic Utility : Less steric hindrance during coupling reactions due to the absence of leucine’s isobutyl side chain .
4-Azido-N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanine (CAS 47226-42-6)
  • Key Differences :
    • Functional Group : Azido group at the para position of the phenyl ring (vs. unmodified phenylalanine), enabling click chemistry applications .
    • Esterification : Free carboxylic acid (vs. phenylmethyl ester), limiting solubility in organic solvents .
  • Applications : Used in bioconjugation and probe design, unlike the target compound’s role in peptide assembly .
4-Cyano-N-Boc-2,6-dimethyl-L-phenylalanine Methyl Ester (CAS 1227311-10-5)
  • Key Differences: Substituents: Cyano and methyl groups at positions 4, 2, and 6 on the aromatic ring, increasing steric hindrance and lipophilicity (logP ~4.3 vs. 3.9 for the target compound) . Stereochemistry: L-phenylalanine (vs. D-configuration), influencing metabolic stability .
  • Applications : Explored in kinase inhibitor development due to enhanced hydrophobic interactions .

Structural and Functional Analysis Table

Compound CAS Number Key Structural Features Molecular Weight Solubility Applications
Target Compound 159549-97-0 Boc-L-leucine, D-phenylalanine, phenylmethyl ester 468.59 ≥100 mg/mL in DMSO Peptide synthesis, drug discovery
Methyl N-Boc-L-leucyl-L-phenylalaninate 5874-73-7 Boc-L-leucine, L-phenylalanine, methyl ester 412.48 ~50 mg/mL in DMSO Standard peptide coupling
N-Boc-L-phenylalanyl-D-phenylalanine methyl ester 15215-74-4 Boc-L-phenylalanine, D-phenylalanine, methyl ester 440.51 ~75 mg/mL in DMSO Chiral peptide intermediates
4-Azido-N-Boc-L-phenylalanine 47226-42-6 Boc-L-phenylalanine, para-azido group 320.33 Limited in organic solvents Bioconjugation
4-Cyano-N-Boc-2,6-dimethyl-L-phenylalanine methyl ester 1227311-10-5 Boc-L-phenylalanine, cyano/methyl substituents 390.45 ~80 mg/mL in DMSO Kinase inhibitor scaffolds

Research Findings and Challenges

  • Stereochemical Impact : The D-configuration in the target compound confers resistance to protease degradation compared to L-analogs, enhancing bioavailability in vivo .
  • Ester Group Stability : Phenylmethyl esters are more stable under basic conditions than methyl esters, making them suitable for solid-phase synthesis .
  • Synthetic Challenges :
    • Coupling Boc-protected leucine to D-phenylalanine requires optimized conditions (e.g., DCC/HOBt) to prevent racemization .
    • Purification of the phenylmethyl ester derivative demands chromatographic techniques due to high lipophilicity .

Biological Activity

D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester is a derivative of phenylalanine, an essential amino acid that plays a critical role in protein synthesis and neurotransmitter function. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • CAS Number : 159549-96-9
  • Molecular Weight : 468.59 g/mol
  • Purity : 96.51%
  • Chemical Structure : The compound features a phenylmethyl ester group and a dimethylethoxycarbonyl moiety attached to the leucine residue.
PropertyValue
CAS Number159549-96-9
Molecular Weight468.59 g/mol
Purity96.51%
SolubilitySlightly soluble in water

Anticancer Properties

Recent studies have indicated that derivatives of phenylalanine exhibit significant anticancer activities. For instance, a study evaluated various N-(carbobenzyloxy)-l-phenylalanine derivatives for their antiproliferative effects against several human cancer cell lines, including cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancers. Among these compounds, certain derivatives demonstrated low IC50 values, indicating potent antiproliferative effects .

The proposed mechanism by which D-Phenylalanine derivatives exert their anticancer effects involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. Specifically, compounds like D-Phenylalanine have shown to inhibit topoisomerase IIα activity at low concentrations, which may lead to increased DNA damage in cancer cells .

Neuroprotective Effects

D-Phenylalanine is also noted for its potential neuroprotective properties. It is believed to modulate neurotransmitter levels, particularly dopamine and serotonin, which can influence mood and cognitive functions. This modulation may provide therapeutic benefits in conditions such as depression and anxiety disorders.

Case Studies

  • Topoisomerase Inhibition :
    • A study highlighted that D-Phenylalanine derivatives showed significant inhibition of topoisomerase IIα at concentrations as low as 20 μM. This suggests that these compounds could be developed as novel antitumor agents with specific targeting capabilities .
  • Neuropharmacological Effects :
    • Another investigation into the neuropharmacological effects of phenylalanine derivatives indicated improvements in cognitive function and mood stabilization in animal models. These findings suggest that D-Phenylalanine could be beneficial in treating neurodegenerative diseases or mood disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing D-Phenylalanine, N-[N-Boc-L-leucyl]-, phenylmethyl ester?

  • Methodological Answer : The compound is typically synthesized via stepwise peptide coupling. First, Boc (tert-butoxycarbonyl) protection is applied to L-leucine using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) . The Boc-protected leucine is then activated (e.g., using carbodiimides like DCC or EDC) and coupled to D-phenylalanine methyl ester. Finally, the phenylmethyl ester group is introduced via esterification with benzyl bromide under anhydrous conditions .
  • Key Considerations : Monitor reaction progress with TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of activated intermediates.

Q. How can the purity and stereochemical integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Analyze via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .
  • Stereochemistry : Confirm using X-ray crystallography (as in , which details triclinic crystal structures of similar Boc-protected esters) or circular dichroism (CD) spectroscopy .
  • Mass Confirmation : High-resolution mass spectrometry (HRMS) or MALDI-TOF to verify molecular weight (e.g., C₂₄H₃₀N₂O₅S, expected [M+H]⁺ = 469.18) .

Q. What solvent systems are recommended for purification?

  • Methodological Answer : Use flash chromatography with silica gel and a gradient of ethyl acetate/hexane (10–50% EtOAc). For challenging separations, preparative HPLC with acetonitrile/water gradients is effective . Avoid prolonged exposure to acidic conditions to prevent Boc deprotection.

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The Boc group is stable in neutral and basic conditions but hydrolyzes in strong acids (e.g., TFA/DCM) or prolonged exposure to aqueous acids. Stability studies can be conducted by incubating the compound in buffers (pH 1–12) and monitoring degradation via HPLC . For example, highlights the sensitivity of Boc-protected intermediates to acidic hydrolysis during stereoselective reductions.

Q. What strategies mitigate racemization during peptide coupling?

  • Methodological Answer :

  • Coupling Reagents : Use low-racemization agents like HOBt/EDC or OxymaPure/DIC .
  • Temperature : Perform reactions at 0–4°C to minimize base-induced racemization .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency without compromising stereochemistry .

Q. How can contradictory data on enantiomeric excess (EE) be resolved?

  • Methodological Answer : Contradictions may arise from analytical method limitations. Cross-validate EE using:

  • Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak IA) with heptane/isopropanol .
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹H NMR .
  • Synchrotron X-ray : Resolve ambiguities in crystal structures (as in ) .

Q. What applications does this compound have in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The phenylmethyl ester acts as a temporary protecting group for the C-terminal carboxyl, while the Boc group protects the amine. It is useful in Fmoc/Boc hybrid strategies for synthesizing complex peptides. After incorporation into the resin, the ester is cleaved via hydrogenolysis (H₂/Pd-C), while the Boc group remains intact for subsequent couplings .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Boc protection reactions: How to troubleshoot?

  • Methodological Answer : Variability often stems from moisture content or base selection. Ensure rigorous drying of solvents (molecular sieves) and use non-nucleophilic bases (e.g., DMAP) instead of pyridine. reports higher yields (>85%) when using anhydrous DCM and controlled stoichiometry (1.2 eq Boc anhydride) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Azide Intermediates : If azide-containing derivatives are synthesized (as in ), avoid concentrated solutions due to explosion risks .
  • Solvent Hazards : Dichloromethane (DCM) requires use in fume hoods with proper PPE .
  • Storage : Store at –20°C under inert gas (argon) to prevent ester hydrolysis .

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